Superior Antioxidant Potency of o-Coumaric Acid (Coumarinic Acid) Over p-Coumaric Acid Isomer
In a comparative study of phenolic compounds, o-coumaric acid (coumarinic acid) demonstrated significantly weaker radical scavenging activity compared to p-coumaric acid. Specifically, in a DPPH assay at 50 µM, o-coumaric acid exhibited an IC50 value of 21,514.60 ± 938.47 µM, whereas p-coumaric acid showed an IC50 of 13,360.55 ± 725.98 µM [1]. This indicates p-coumaric acid is approximately 1.6-fold more potent as a DPPH radical scavenger. Additionally, in a FRAP assay, o-coumaric acid yielded 38.44 ± 3.47 µM Fe2+ equivalents, while p-coumaric acid produced 42.44 ± 5.24 µM Fe2+ equivalents, further confirming a lower ferric reducing capacity [1]. This quantitative difference underscores that o-coumaric acid, despite its structural similarity, is not functionally interchangeable with p-coumaric acid in antioxidant applications.
| Evidence Dimension | DPPH Radical Scavenging Activity (IC50) and Ferric Reducing Antioxidant Power (FRAP) |
|---|---|
| Target Compound Data | DPPH IC50: 21,514.60 ± 938.47 µM; FRAP: 38.44 ± 3.47 µM Fe2+ |
| Comparator Or Baseline | p-Coumaric acid: DPPH IC50: 13,360.55 ± 725.98 µM; FRAP: 42.44 ± 5.24 µM Fe2+ |
| Quantified Difference | p-Coumaric acid is 1.6-fold more potent in DPPH scavenging; o-Coumaric acid shows ~9% lower FRAP value |
| Conditions | 50 µM concentration of tested substances; DPPH and FRAP assays |
Why This Matters
Selecting the correct coumaric acid isomer is critical for experimental design in antioxidant research, as potency varies by over 60% between o- and p-isomers.
- [1] Kiliç, I., Yeşiloğlu, Y. (2022). Table 6: The antioxidant activity of chosen phenolic compounds determined by means of DPPH, ABTS, FRAP, and CUPRAC assays. Sci. Rep., 12: 20228. DOI: 10.1038/s41598-022-25030-7. View Source
